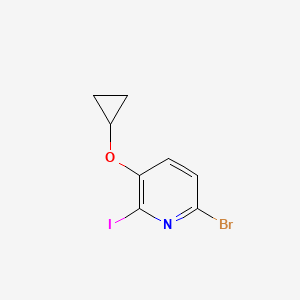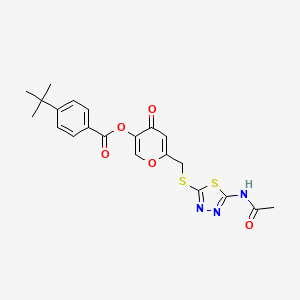
6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine” is a chemical compound with the CAS Number: 1243326-15-9 . It has a molecular weight of 339.96 . The compound is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H7BrINO/c9-7-4-3-6 (8 (10)11-7)12-5-1-2-5/h3-5H,1-2H2 . This indicates that the compound contains bromine, iodine, nitrogen, and oxygen atoms, along with a cyclopropyl group.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine and related compounds have been synthesized and characterized for various applications. For instance, Kubelka et al. (2013) synthesized 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides, highlighting the utility of bromo-chloro-iodopyridines in nucleoside synthesis without antiviral or cytostatic effects (Kubelka, Slavětínská, Eigner, & Hocek, 2013).
Application in Antibacterial and Antioxidant Agents
- Variya et al. (2019) synthesized a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives, exhibiting significant antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).
Molecular Geometry and Crystal Structure
- Rodi et al. (2013) investigated the molecular geometry and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, providing insights into the solid-state structure and intermolecular interactions (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).
Synthesis of Quinazolinone Derivatives
- Garlapati et al. (2012) synthesized 6-Halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives and studied their amination reactions, providing a basis for further chemical transformations (Garlapati, Pottabathini, Gurram, Chaudhary, Chunduri, & Patro, 2012).
Application in Organometallic Chemistry
- Melaimi et al. (2004) developed 2,6-bis-(methylphospholyl)pyridine ligands and their cationic Pd(II) and Ni(II) complexes, highlighting their application in the palladium-catalyzed synthesis of arylboronic esters (Melaimi, Thoumazet, Ricard, & Floch, 2004).
Magnesiation of Pyridine N-oxides
- Duan et al. (2009) demonstrated the magnesiation of iodo- or 2-bromopyridine N-oxides, which was applied to the total synthesis of caerulomycins E and A (Duan, Ma, Zhang, & Zhang, 2009).
Formation of Halogen-Bonded Dimers
- Oburn et al. (2015) reported on the formation of self-complementary halogen-bonded dimers in iodo- and bromo-phenylethynylpyridines, offering insights into halogen bonding in solid-state structures (Oburn, Bowling, & Bosch, 2015).
Safety and Hazards
The safety data sheet for a similar compound, “6-Bromo-3-pyridinecarboxaldehyde”, indicates that it may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .
Eigenschaften
IUPAC Name |
6-bromo-3-cyclopropyloxy-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJHPIILSBOCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)
![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)
![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)
![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)


![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)
![Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354606.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-chlorobenzyl)acetamide](/img/structure/B2354607.png)
![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2354612.png)

![6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2354615.png)